

Performance of BMS-180742 in Preclinical Thrombosis Models: A Comparative Analysis

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Compound of Interest

Compound Name: *Bms 180742*

Cat. No.: *B1667161*

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This guide provides a comprehensive comparison of the preclinical performance of BMS-180742, a thrombin exosite inhibitor, in various thrombosis models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antithrombotic agents. We will objectively compare the efficacy and safety profile of BMS-180742 against other established anticoagulants, namely the active site thrombin inhibitor GYKI 14,766 and heparin, supported by experimental data from key preclinical studies.

Executive Summary

BMS-180742 has demonstrated potent antithrombotic activity in venous thrombosis models, showing efficacy comparable to that of active site thrombin inhibitors and heparin. However, a key differentiator is its lack of efficacy in arterial thrombosis models, a finding that highlights the distinct mechanisms of thrombus formation in different vascular beds. This differential activity, coupled with its effects on bleeding and coagulation parameters, provides a unique profile for this class of antithrombotic agents.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of BMS-180742 with GYKI 14,766 and heparin in rat models of venous and arterial thrombosis.

Table 1: Efficacy in a Rat Venous Thrombosis Model

Compound	Dose	Inhibition of Venous Thrombosis (%)
BMS-180742	1 mg/kg + 1 mg/kg/h	>90
GYKI 14,766	0.1 mg/kg + 0.1 mg/kg/h	>90
Heparin	100 U/kg + 100 U/kg/h	>90

Table 2: Efficacy in a Rat Arterial Thrombosis Model

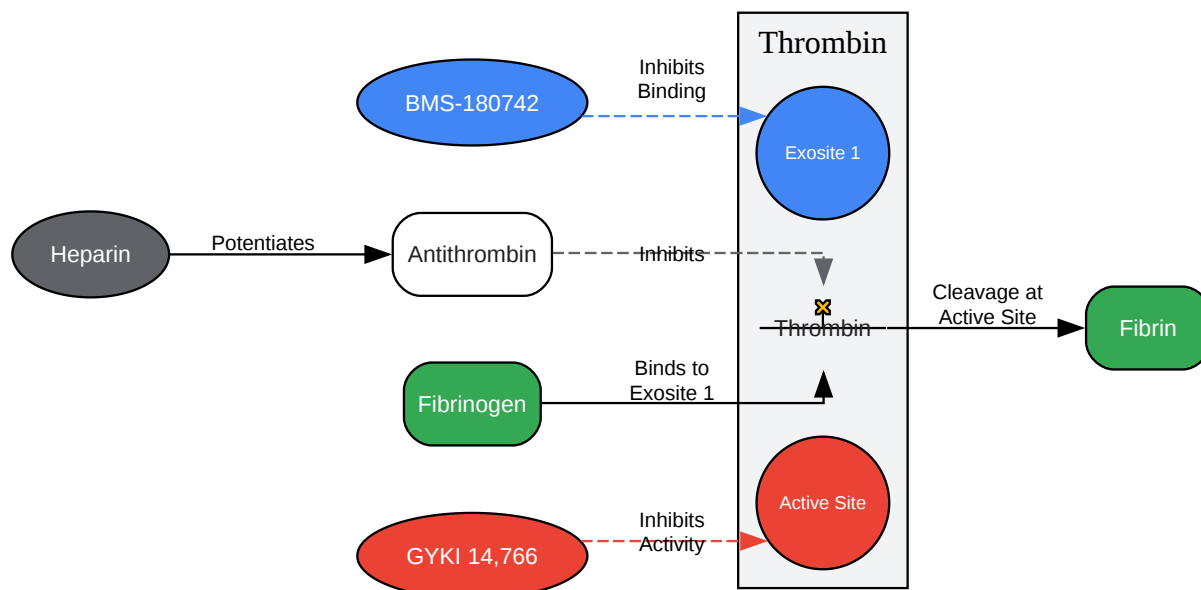
Compound	Dose	Inhibition of Arterial Thrombosis (%)
BMS-180742	1 mg/kg + 1 mg/kg/h	No Inhibition
GYKI 14,766	0.3 mg/kg + 0.3 mg/kg/h	82
Heparin	300 U/kg + 300 U/kg/h	63

Table 3: Effects on Bleeding Time and Coagulation Parameters

Compound	Dose	Bleeding Time Increase	aPTT Increase	Thrombin Time Prolongation
BMS-180742	1 mg/kg + 1 mg/kg/h	Minimal	Minimal	Maximal
GYKI 14,766	0.3 mg/kg + 0.3 mg/kg/h	35%	Minimal	Maximal
Heparin	300 U/kg + 300 U/kg/h	Doubling	Maximal	Minimal

Mechanism of Action: Thrombin Inhibition

Thrombin plays a central role in the coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin, which forms the meshwork of a thrombus. Thrombin possesses a catalytic active site and two principal exosites. BMS-180742 is a thrombin exosite inhibitor that specifically interferes with the binding of fibrinogen to the thrombin exosite.^[1] This is distinct from active site inhibitors like GYKI 14,766, which directly block the catalytic function of thrombin, and heparin, which potentiates the activity of antithrombin to inhibit thrombin.^[1]





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References

- 1. Comparison of thrombin active site and exosite inhibitors and heparin in experimental models of arterial and venous thrombosis and bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
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